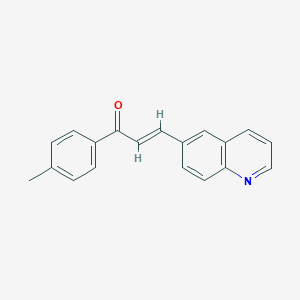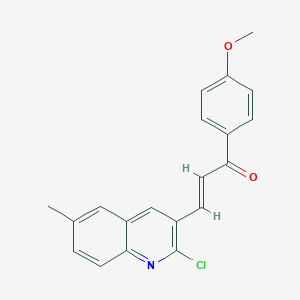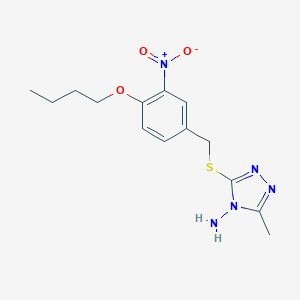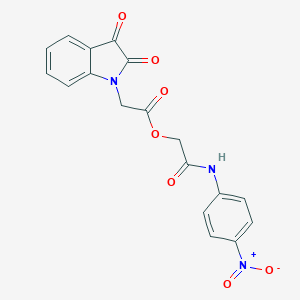
2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both nitroaniline and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. One possible route could involve the following steps:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 2-Oxoethyl Ester: The 4-nitroaniline is then reacted with ethyl oxalyl chloride to form the 2-oxoethyl ester.
Indole Derivative Formation: The indole derivative is synthesized separately, possibly through Fischer indole synthesis.
Coupling Reaction: Finally, the 2-oxoethyl ester of 4-nitroaniline is coupled with the indole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Reduction: 2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Activity: Potential anticancer properties due to its ability to interact with biological targets.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Dyes and Pigments: Potential use in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro and indole groups could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
2-(4-Aminoanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(4-Methoxyanilino)-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of both nitroaniline and indole moieties in 2-(4-NITROANILINO)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE makes it unique. The nitro group can participate in various chemical reactions, while the indole moiety is known for its biological activity. This combination of functional groups provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C18H13N3O7 |
|---|---|
分子量 |
383.3g/mol |
IUPAC 名称 |
[2-(4-nitroanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C18H13N3O7/c22-15(19-11-5-7-12(8-6-11)21(26)27)10-28-16(23)9-20-14-4-2-1-3-13(14)17(24)18(20)25/h1-8H,9-10H2,(H,19,22) |
InChI 键 |
KTYYNYKHFUIQGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8,8-dimethyl-2,9-dioxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromene-10-carbaldehyde oxime](/img/structure/B409891.png)
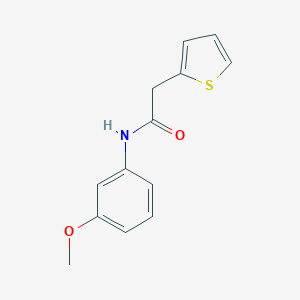
![2-{2-[(5-{3-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B409895.png)
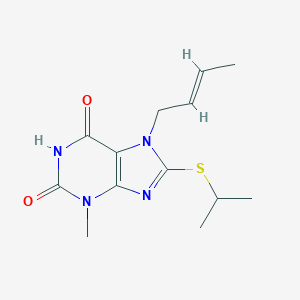
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]-1,4-diazepane](/img/structure/B409897.png)
![1,4-Bis[(2,4-dichloro-5-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B409898.png)
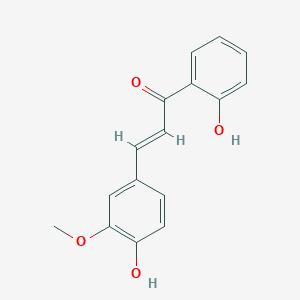
![4-[(1-adamantylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium](/img/structure/B409903.png)
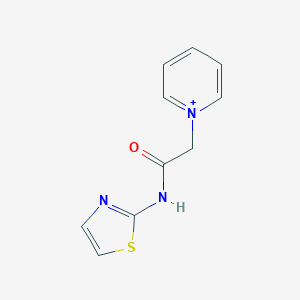

![5-{2-[(Bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B409909.png)
